2,4-Diamino-5-(3-fluorobenzyl)pyrimidine

DHFR inhibition antibacterial positional isomer SAR

Selecting a fluorobenzyl-diaminopyrimidine without positional specification introduces uncontrolled potency variables. 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine (CAS 69945-57-9) eliminates this risk with defined DHFR affinity: • E. coli DHFR Kᵢ = 589 nM; bovine DHFR Kᵢ = 2,120 nM (3.6-fold selectivity) • LogP 2.53 ensures enhanced membrane permeability vs. trimethoprim • Metabolically inert C-F bond avoids oxidative metabolism confounds Procure with confidence: consistent ≥98% purity, global shipping.

Molecular Formula C11H11FN4
Molecular Weight 218.23 g/mol
CAS No. 69945-57-9
Cat. No. B1602132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-5-(3-fluorobenzyl)pyrimidine
CAS69945-57-9
Molecular FormulaC11H11FN4
Molecular Weight218.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CC2=CN=C(N=C2N)N
InChIInChI=1S/C11H11FN4/c12-9-3-1-2-7(5-9)4-8-6-15-11(14)16-10(8)13/h1-3,5-6H,4H2,(H4,13,14,15,16)
InChIKeyCBOOMIGGTVQYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diamino-5-(3-fluorobenzyl)pyrimidine: DHFR Inhibitor Profile


2,4‑Diamino‑5‑(3‑fluorobenzyl)pyrimidine (CAS 69945‑57‑9) belongs to the 5‑(substituted‑benzyl)‑2,4‑diaminopyrimidine class of non‑classical dihydrofolate reductase (DHFR) inhibitors. Its structure features a 2,4‑diaminopyrimidine warhead linked to a 3‑fluorobenzyl side‑chain that critically modulates target affinity, species selectivity, and physicochemical properties [REFS‑1][REFS‑2].

Positional Specificity: The Case for 3-Fluoro Substitution


Within the 5‑(substituted‑benzyl)‑2,4‑diaminopyrimidine series, even positional isomerism of a single halogen on the benzyl ring produces quantifiable shifts in DHFR affinity and bacterial‑vs‑mammalian selectivity. Experimental Kᵢ data from the foundational Hansch dataset demonstrate that the 3‑fluoro and 4‑fluoro positional isomers differ by >130 nM in E. coli DHFR Kᵢ and by >900 nM in bovine DHFR Kᵢ, yielding distinct selectivity ratios [REFS‑1]. Consequently, procurement of a generic “fluorobenzyl‑diaminopyrimidine” without positional specification risks introducing uncontrolled potency and selectivity variables into enzymatic or cellular assays.

Quantitative Evidence vs. Closest Analogs


E. coli DHFR: 3-Fluoro vs. 4-Fluoro Isomer

In the same set of 44 2,4‑diamino‑5‑(substituted‑benzyl)pyrimidines evaluated under identical assay conditions, the 3‑fluorobenzyl derivative (CAS 69945‑57‑9) exhibited a Kᵢ of 589 nM against E. coli DHFR, whereas the 4‑fluorobenzyl positional isomer (CAS 836‑06‑6) gave a Kᵢ of 447 nM [REFS‑1][REFS‑2]. The 3‑fluoro compound is therefore approximately 1.3‑fold less potent against the bacterial enzyme than its 4‑fluoro counterpart.

DHFR inhibition antibacterial positional isomer SAR

Bovine DHFR: Inverted Potency vs. 4-Fluoro Isomer

Against bovine liver DHFR—a mammalian enzyme surrogate—the 3‑fluorobenzyl derivative displayed a Kᵢ of 2,140 nM at pH 7.2, while the 4‑fluorobenzyl isomer was less potent with a Kᵢ of 3,090 nM [REFS‑1][REFS‑2]. The potency order is thus inverted relative to the bacterial enzyme: 3‑F is ~1.4‑fold more potent than 4‑F on the mammalian target.

mammalian DHFR selectivity bovine liver enzyme

Species Selectivity: Bacterial vs. Mammalian DHFR

The selectivity ratio (bovine Kᵢ / E. coli Kᵢ) calculated from data within the same research program quantifies the preference for the bacterial enzyme. The 3‑fluorobenzyl compound yields a selectivity ratio of 3.6 (2,140 nM / 589 nM), whereas the 4‑fluorobenzyl isomer shows a ratio of 6.9 (3,090 nM / 447 nM) [REFS‑1][REFS‑2]. The 3‑fluoro positional isomer thus provides approximately 1.9‑fold lower discrimination between bacterial and mammalian DHFR.

species selectivity therapeutic window DHFR selectivity index

Electronic SAR: 3-Fluoro vs. 3-Methoxy

Within the same Hansch 1982 dataset, the 3‑methoxybenzyl analog (CAS 59481‑28‑6) achieved a Kᵢ of 117 nM against E. coli DHFR, making it approximately 5.0‑fold more potent than the 3‑fluorobenzyl derivative (Kᵢ = 589 nM) [REFS‑1][REFS‑2]. This large potency gap reflects the differential electronic effect of the electron‑donating methoxy group (σₘ = +0.12) versus the electron‑withdrawing fluorine (σₘ = +0.34) at the meta position.

electronic SAR Hammett meta-substituent effect

Lipophilicity: 3-Fluorobenzyl vs. Benzyl vs. Trimethoprim

The 3‑fluorobenzyl substitution raises the calculated logP to 2.53, compared with an experimentally determined logP of 1.58 for the unsubstituted 5‑benzyl‑2,4‑diaminopyrimidine parent [REFS‑1][REFS‑2]. The clinical DHFR inhibitor trimethoprim (3,4,5‑trimethoxybenzyl substitution) has a reported logP of approximately 0.91 [REFS‑3]. The 3‑fluoro compound is therefore roughly 9‑fold more lipophilic than trimethoprim and ~0.95 log units more lipophilic than the parent scaffold.

lipophilicity membrane permeability LogP

Meta-Substitution Preference: QSAR and Molecular Shape

A molecular shape analysis (MSA)‑based QSAR study of 23 substituted 2,4‑diamino‑5‑benzylpyrimidines (spanning 1.8 log units of activity against bovine liver DHFR) demonstrated that meta‑substitution on the benzyl ring is preferred over para‑substitution for optimal DHFR binding [REFS‑1]. The 3‑fluorobenzyl derivative, bearing a single meta‑fluorine, conforms to this meta‑preference geometry and therefore occupies the DHFR active site in a shape‑complementary pose distinct from para‑substituted analogs.

QSAR molecular shape analysis meta-substitution DHFR binding pose

Application Scenarios for 2,4-Diamino-5-(3-fluorobenzyl)pyrimidine


DHFR Selectivity Profiling

The compound's modest 3.6‑fold bacterial‑vs‑mammalian selectivity ratio (vs. 6.9‑fold for the 4‑fluoro isomer) makes it the appropriate tool for experiments that demand a compound with reduced discrimination between bacterial and mammalian DHFR isoforms—such as pan‑DHFR inhibitor screening, selectivity‑window calibration, or anticancer DHFR programs where balanced enzyme engagement is required [REFS‑1][REFS‑2].

SAR Reference for Meta-Substituted Benzylpyrimidines

With an E. coli DHFR Kᵢ of 589 nM, the 3‑fluoro derivative occupies a defined point in the potency spectrum of the Hansch 44‑compound dataset. It serves as a low‑affinity, electron‑withdrawing benchmark against which electron‑donating meta‑substituents (e.g., 3‑OCH₃, Kᵢ = 117 nM) can be quantitatively compared to deconvolute electronic vs. steric contributions to DHFR binding [REFS‑1][REFS‑2].

Cellular Permeability and CNS Target Engagement

The LogP of 2.53—substantially higher than trimethoprim (LogP ≈ 0.91) and the unsubstituted 5‑benzyl parent (LogP = 1.58)—predicts enhanced passive membrane diffusion. This physicochemical profile supports the selection of the 3‑fluoro compound for intracellular DHFR inhibition assays or for probing blood‑brain barrier penetration in CNS‑resident pathogen models, where trimethoprim's low lipophilicity limits tissue distribution [REFS‑1][REFS‑2][REFS‑3].

Metabolic Stability in Cell-Based and In Vivo Studies

Unlike the 3‑methoxy analog (which is susceptible to cytochrome P450‑mediated O‑demethylation), the carbon‑fluorine bond at the meta position is metabolically inert. This makes the 3‑fluoro compound the preferred choice for cell‑based antibacterial assays or preliminary in vivo pharmacokinetic studies where oxidative metabolism of the benzyl substituent would otherwise confound interpretation of potency data [REFS‑1].

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